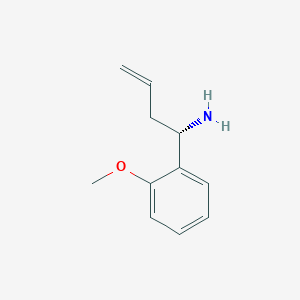
3-(Hydroxymethyl)-3-butene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-3-butene-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both a hydroxyl group and a carbonyl group. This compound is of significant interest in organic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)-3-butene-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by dehydration. Another method includes the reaction of acrolein with formaldehyde under basic conditions. These reactions typically require controlled temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Catalysts such as alkali metals or metal oxides may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-3-butene-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-butene-2-one.
Reduction: The carbonyl group can be reduced to form 3-(hydroxymethyl)-3-butene-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 3-butene-2-one
Reduction: 3-(hydroxymethyl)-3-butene-2-ol
Substitution: Various halogenated or aminated derivatives
Applications De Recherche Scientifique
3-(Hydroxymethyl)-3-butene-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-3-butene-2-one involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butene-2-one: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)-3-butene-2-ol: Contains an additional hydroxyl group, which can affect its reactivity and applications.
5-(Hydroxymethyl)furfural: A related compound with a furan ring, used in similar applications but with different reactivity due to its ring structure.
Uniqueness
3-(Hydroxymethyl)-3-butene-2-one is unique due to its combination of hydroxyl and carbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3-(hydroxymethyl)but-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h6H,1,3H2,2H3 |
Clé InChI |
KRBFQUPTNQVDDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



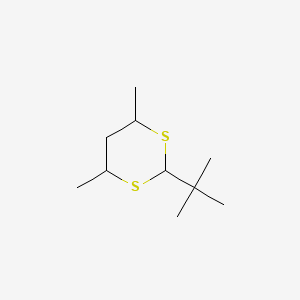
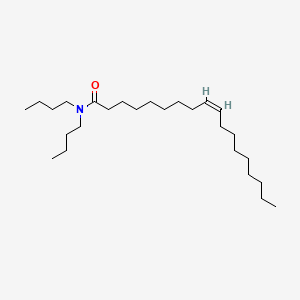
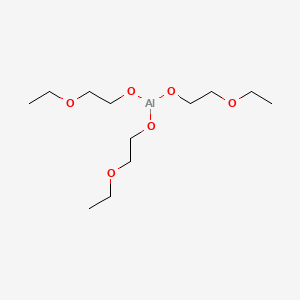
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)


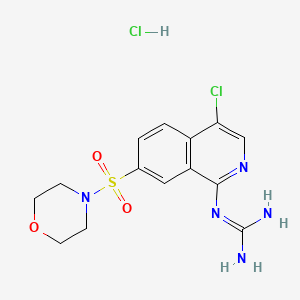
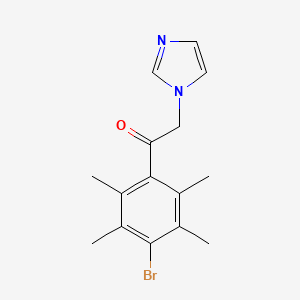
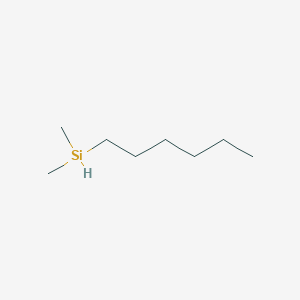
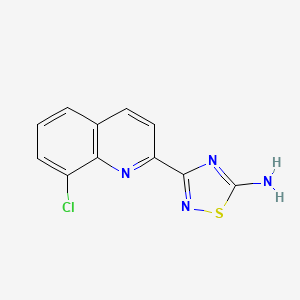
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
